![molecular formula C9H8ClNO2 B1294672 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 5791-00-4](/img/structure/B1294672.png)
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with the molecular formula C9H8ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is 197.62 . The compound’s structure includes a benzoxazinone ring, a chlorine atom, and a methyl group .Physical And Chemical Properties Analysis
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a solid at 20 degrees Celsius . It has a melting point range of 172.0 to 176.0 degrees Celsius . The compound is white to light yellow to light orange in color .Scientific Research Applications
Synthesis and Chemical Properties
The literature review on 1,2-oxazines, 1,2 benzoxazines, and related compounds, including methods of synthesis and their chemical properties, suggests that these compounds can serve as important intermediates in chemical synthesis. The study discusses various synthesis methods, emphasizing the significance of oxazinium salts as electrophiles and their potential applications in organic synthesis (Sainsbury, 1991).
Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are highlighted for their role in plant defense mechanisms and their potential as antimicrobial agents. The review by de Bruijn et al. (2018) discusses the structural requirements for antimicrobial activity and suggests the 1,4-benzoxazin-3-one backbone as a promising scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against various pathogens (de Bruijn, Gruppen, & Vincken, 2018).
Medicinal Chemistry and Pharmacological Profile
Benzoxazine compounds are recognized for their broad spectrum of biological activities, such as anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. Tang et al. (2022) provide an extensive review on the advances of benzoxazine derivatives in medicinal chemistry, showcasing the versatility and bioactivity profile of these compounds, which makes them attractive candidates for drug development (Tang, Tan, Chen, & Wan, 2022).
Advanced Material Applications
Carbon materials derived from polybenzoxazines exhibit promising properties for various applications, including electrodes, gas adsorbents, and catalysts. Shaer et al. (2021) discuss the electrochemical properties and the versatility of polybenzoxazine-derived carbon materials, emphasizing their potential in creating high-performance materials with applications ranging from energy storage to aerospace (Shaer, Oppenheimer, Lin, & Ishida, 2021).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOCBXKZDZRPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973499 | |
Record name | 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
5791-00-4 | |
Record name | 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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